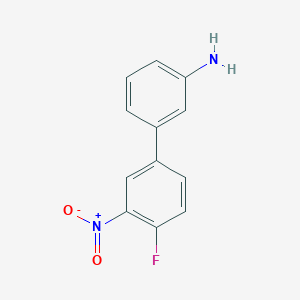

2-Fluoro-5-(3-aminophenyl)nitrobenzene

Description

Properties

Molecular Formula |

C12H9FN2O2 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

3-(4-fluoro-3-nitrophenyl)aniline |

InChI |

InChI=1S/C12H9FN2O2/c13-11-5-4-9(7-12(11)15(16)17)8-2-1-3-10(14)6-8/h1-7H,14H2 |

InChI Key |

NQWCWPNNZSFZGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Overview

2-Fluoro-5-(3-aminophenyl)nitrobenzene is a complex aromatic compound notable for its unique structural features, which include a fluorine atom, a nitro group, and an amino group on the phenyl ring. These functional groups impart significant chemical reactivity and biological activity, making this compound valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound is being explored for its potential as a precursor in the development of pharmaceuticals. Its structural components allow it to interact with biological targets, making it suitable for designing drugs with antimicrobial, anti-inflammatory, and anticancer properties.

- Antimicrobial Activity : Research indicates that derivatives of nitrobenzene compounds exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can undergo various chemical reactions to produce more complex molecules.

- Nucleophilic Substitution : The presence of the nitro group allows for nucleophilic substitution reactions, which can lead to the formation of substituted phenols and other derivatives .

Materials Science

This compound is also relevant in materials science due to its potential applications in creating polymers and materials with specific electronic or optical properties.

- Polymer Synthesis : The functional groups present can be utilized to synthesize polymers that exhibit desirable characteristics for electronic applications .

Case Studies and Findings

Chemical Reactions Analysis

Substitution Reactions

The nitro group at the 5-position and fluorine at the 2-position participate in nucleophilic aromatic substitution (NAS) and electrophilic substitution reactions:

Nucleophilic Aromatic Substitution

-

Fluorine Replacement : The electron-withdrawing nitro group activates the fluorine atom at the 2-position for substitution. Reactions with alkoxides or amines yield derivatives with modified substituents .

-

Nitro Group Replacement : Under reductive conditions, the nitro group is reduced to an amine, enabling further functionalization .

Table 1: Substitution Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (aq) | 60°C, 2 hours | 2-Amino-5-nitrobenzene derivative | 58 | |

| NaOMe/MeOH | Reflux, 4 hours | 2-Methoxy-5-nitrobenzene analog | 72 |

Reduction Reactions

The nitro group undergoes selective reduction to an amine, critical for synthesizing intermediates in pharmaceutical chemistry:

Catalytic Hydrogenation

-

H₂/Pd-C : Reduces the nitro group to an amine under mild conditions (25°C, 1 atm H₂). Competing dehalogenation is minimized due to the fluorine’s strong C–F bond .

-

Iron-Mediated Reduction : Using Fe powder in acetic acid at 80°C selectively reduces the nitro group without affecting the fluorine or amino groups .

Table 2: Reduction Methods Compared

| Method | Temperature (°C) | Time (h) | Selectivity | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂/Pd-C | 25 | 3 | High | 89 | |

| Fe/HOAc | 80 | 1.5 | Moderate | 76 |

Coupling Reactions

The amino group facilitates cross-coupling reactions, enabling access to biaryl systems:

Suzuki-Miyaura Coupling

-

Outcome : Coupling with arylboronic acids introduces diverse aryl groups at the amino-substituted phenyl ring .

Mechanism Highlights:

-

Oxidative addition of Pd⁰ to the aryl halide.

-

Transmetalation with the boronic acid.

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3-aminophenyl ring directs electrophiles to para/meta positions:

Nitration and Halogenation

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the aminophenyl ring.

-

Bromination : Br₂/FeBr₃ yields 4-bromo-3-aminophenyl derivatives.

Table 3: EAS Reactivity Profile

| Electrophile | Position | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | Para to -NH₂ | — | 82 | |

| Br⁺ (Br₂) | Meta to -NH₂ | FeBr₃ | 68 |

Side Reactions and Challenges

-

Oxidative Degradation : The amino group is susceptible to oxidation under harsh conditions (e.g., HNO₃), necessitating protective strategies like acetylation .

-

Competitive Pathways : In NAS, steric hindrance from the 3-aminophenyl group can reduce yields, requiring optimized solvent systems (e.g., DMF > THF) .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 2-Fluoro-5-(3-aminophenyl)nitrobenzene with structurally related nitroaromatics:

Key Observations :

- Electron Effects: The nitro group in this compound enhances electrophilicity, facilitating nucleophilic substitution, while the 3-aminophenyl group introduces steric bulk and hydrogen-bonding capacity, unlike simpler analogs like nitrobenzene .

- Solubility: Compared to nitrobenzene (sparingly water-soluble), the aminophenyl substituent improves solubility in polar aprotic solvents like DMSO, critical for pharmaceutical applications .

- Thermal Stability: Fluorine at position 2 increases thermal stability compared to non-fluorinated analogs, as seen in fluorinated benzoic acid derivatives .

Toxicity and Environmental Impact

- Nitrobenzene Analogs: Nitrobenzene is highly toxic (LD₅₀ in rats: 590 mg/kg) and carcinogenic, with metabolites like nitrosobenzene contributing to toxicity . The target compound’s aminophenyl group may mitigate toxicity by enabling faster detoxification pathways compared to unsubstituted nitrobenzene.

- Fluorinated Derivatives: Fluorine substitution generally reduces metabolic degradation, increasing environmental persistence. However, the aminophenyl group in the target compound may enhance biodegradability relative to perfluorinated analogs like 2-Fluoro-5-(trifluoromethyl)benzoic acid .

Q & A

Q. What are the primary synthetic routes for preparing 2-Fluoro-5-(3-aminophenyl)nitrobenzene?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. For instance, fluorinated nitrobenzoic acid derivatives (e.g., 2-Fluoro-5-nitrobenzoic acid) are often used as precursors. The fluorine atom at the ortho position is activated for substitution due to the electron-withdrawing nitro group. Reactions with aromatic amines (e.g., 3-aminophenol derivatives) under basic conditions or on solid supports can yield the target compound. Optimization of reaction time, temperature (~80–120°C), and solvent polarity (e.g., DMF or DMSO) is critical to achieving high yields .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity and detect impurities.

- NMR (¹H/¹³C) : Confirm substitution patterns and aromatic ring functionalization.

- FT-IR : Identify characteristic nitro (NO₂) and amine (NH₂) stretches (~1520 cm⁻¹ and ~3400 cm⁻¹, respectively). Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What solvents are compatible with this compound during synthesis?

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used due to their ability to stabilize intermediates in SNAr reactions. Chloroform is suitable for extraction and purification steps .

Advanced Research Questions

Q. How do competing substituents influence the regioselectivity of reactions involving this compound?

The nitro group at the para position directs electrophilic substitutions to the meta position, while the fluorine atom at ortho activates the ring for nucleophilic attack. Computational modeling (e.g., DFT calculations) can predict reactivity hotspots. Experimental validation via isotopic labeling (e.g., ¹⁸O in nitro groups) or kinetic studies is recommended to resolve ambiguities in reaction pathways .

Q. What strategies mitigate genotoxicity risks associated with nitrobenzene derivatives like this compound?

Nitrobenzene derivatives are known to induce chromosomal aberrations and DNA damage. To minimize risks:

- Reduction to aniline : Use zero-valent iron (ZVI) under aqueous conditions (rate constant: 0.0006 min⁻¹; half-life: ~115.5 minutes).

- Photocatalytic degradation : Solar-driven thermo-electrochemical methods (STEP) can mineralize nitro groups into CO₂ and nitric acid. Toxicity screening (e.g., Ames test) is essential before biological applications .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Stability studies should be conducted in buffered solutions (pH 2–12) at controlled temperatures (25–60°C). Use UV-Vis spectroscopy to monitor nitro group decomposition (λmax ~270 nm). Conflicting results often arise from trace metal impurities or light exposure; thus, rigorous exclusion of oxygen and light during experiments is critical .

Methodological Challenges

Q. What advanced techniques optimize the separation of this compound from byproducts?

- Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation.

- Solid-phase extraction (SPE) : Immobilized boronic acid phases (e.g., benzeneboronic acid derivatives) selectively bind nitroaromatics, enabling efficient purification .

Q. How can computational tools aid in predicting the compound’s reactivity in novel reactions?

Software like Gaussian or ORCA can model transition states and activation energies for SNAr mechanisms. Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets, guiding functionalization for drug discovery .

Data Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data?

Cross-validate data using:

Q. What analytical methods quantify trace degradation products in environmental samples?

- GC-ECD/GC-MS : Detect nitrobenzene derivatives at sub-ppb levels (detection limit: ~0.19 µg/L).

- SPE preconcentration : Use n-hexane as a solvent for improved extraction efficiency (recovery: 98.1–105.0%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.